molecular formula C6H9ClN2O B141718 4,6-Dimethylpyrimidin-2-ol hydrochloride CAS No. 34289-60-6

4,6-Dimethylpyrimidin-2-ol hydrochloride

Cat. No. B141718
CAS RN: 34289-60-6
M. Wt: 160.6 g/mol
InChI Key: IFXXETYYSLJRNF-UHFFFAOYSA-N
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Description

4,6-Dimethylpyrimidin-2-ol hydrochloride is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidines are important in biology and medicine, as they are components of DNA bases. The compound's structure and properties allow it to participate in various chemical reactions and form complexes with other molecules, making it a valuable intermediate in pharmaceutical and organic synthesis.

Synthesis Analysis

The synthesis of related pyrimidine compounds involves multiple steps, including condensation, methylation, and crystallization. For instance, the preparation of 4-(4,6-Dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester was achieved by reacting 2-amino-4,6-dimethylpyrimidine with potassium thiocyanate and methyl chloroformate in ethyl acetate, followed by recrystallization from dimethylformamide . Another synthesis pathway involves the reaction of thiourea with dimethyl carbonate, followed by condensation with acetylacetone and oxidation to yield 4,6-Dimethyl-2-methanesulfonylpyrimidine .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized by X-ray diffraction. For example, the crystal structure of a related compound, 4-(4,6-Dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester, was determined to belong to monoclinic symmetry with specific crystal parameters . Theoretical calculations using methods such as DFT-B3LYP/6-311G, HF/6-311G, and MP2/6-311G can also provide insights into the atomic net charges and population of these molecules .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including tautomerism, which is a chemical reaction that results in the migration of a hydrogen atom within a molecule . They can also participate in the formation of complexes with phenols through intermolecular hydrogen bonds, which are stable at high temperatures . Additionally, the synthesis of new compounds, such as 6-Aroylpyrido[2,3-d]pyrimidines, involves the reaction of pyrimidine derivatives with other reagents like dimethylformamide dimethyl acetal .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, the crystal structure analysis provides information on the density and melting points of these compounds . The presence of functional groups like methanesulfonyl or aminomethylene can affect their reactivity and solubility. The stability of complexes formed with phenols indicates that these compounds can withstand high temperatures without decomposing .

Scientific Research Applications

Molecular Recognition and Hydrogen Bonding

4,6-Dimethylpyrimidin-2-ol hydrochloride plays a role in molecular recognition processes, particularly involving hydrogen bonding. This is significant in the context of its presence in DNA bases and pharmaceuticals. Studies on various tautomeric forms of pyrimidines, including 4,6-dimethylpyrimidine, reveal insights into molecular interactions crucial for drug action (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

Complex Formation with Phenols

Research indicates that 4,6-dimethylpyrimidin-2-ol hydrochloride forms stable complexes with phenols, facilitated by intermolecular hydrogen bonds. These complexes demonstrate stability even at high temperatures (Erkin, Gurzhii, Klaptyuk, Firsanova, & Krutikov, 2017).

Synthesis and Crystal Structure Analysis

The compound has been used in synthesizing novel derivatives and analyzing their crystal structures, which is essential in understanding their physical and chemical properties. For example, a study detailed the synthesis of a specific derivative and provided insights through X-ray diffraction and theoretical calculations (Ren et al., 2006).

Biological Activity and Antimicrobial Potential

4,6-Dimethylpyrimidin-2-ol hydrochloride derivatives have been studied for their biological activities, particularly as antimicrobial agents. Research includes the synthesis of new compounds and evaluation of their antibacterial and antifungal activities (Aggarwal, Rani, Sharma, & Aneja, 2013).

Interaction with Metal Ions

This compound has been found to form complexes with various metal ions, which is relevant in studies of metal-ligand interactions in chemical and biological systems. The binding occurs through specific groups in the pyrimidine base (Dixon & Wells, 1986).

Ambidentate Ligand Behavior

It exhibits ambidentate ligand behavior, forming complexes with divalent metal ions. These studies provide valuable data on ligand-metal interactions and the potential applications of these complexes in various fields (Goodgame & Johns, 1981).

Pharmacological Screening

The pharmacological properties of new pyrimidine derivatives have been assessed, contributing to the development of potential pharmaceuticals. This includes evaluating their antibacterial and antifungal properties (Khan et al., 2015).

Supramolecular Structures

Research on 4,6-dimethylpyrimidin-2-ol hydrochloride derivatives also involves studying their supramolecular structures, which can provide insights into nucleic acid structures and functions (Cheng, Chen, Liu, Wu, & Guo, 2011).

Photolysis Studies

Studies on the photolysis of this compound and its derivatives shed light on reaction mechanisms that are significant in environmental chemistry and photochemistry (Sen & Wells, 1981).

New Compound Synthesis and Biological Evaluation

The synthesis of novel derivatives and their biological evaluation, including as anticonvulsants, demonstrates the diverse potential applications of this compound in medicinal chemistry (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

Safety And Hazards

The compound is classified under the GHS07 hazard class. The hazard statements associated with it are H315 and H319 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4,6-dimethyl-1H-pyrimidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8N2O.ClH/c1-4-3-5(2)8-6(9)7-4;/h3H,1-2H3,(H,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXXETYYSLJRNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40955848
Record name 4,6-Dimethylpyrimidin-2-ol--hydrogen chloride (1/1)
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Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4,6-Dimethylpyrimidin-2-ol hydrochloride

CAS RN

34289-60-6
Record name 2-Hydroxy-4,6-dimethylpyrimidine hydrochloride
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Record name 4,6-Dimethyl-2(1H)-pyrimidinone hydrochloride
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Record name 4,6-Dimethylpyrimidin-2-ol--hydrogen chloride (1/1)
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Record name 4,6-dimethyl-1H-pyrimidin-2-one hydrochloride
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Record name 4,6-DIMETHYL-2(1H)-PYRIMIDINONE HYDROCHLORIDE
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Synthesis routes and methods

Procedure details

To a mixture of acetyl acetone (4.0 g, 40.0 mmol) and urea (2.0 g, 33.3 mmol) in ethanol (40 mL) was added concentrated HCl (10 mL) and stirred at reflux for 3 h. The reaction mixture was cooled to 0° C. and filtered; the colourless solid was washed thoroughly with ice cold ethanol then ether and dried under vacuum to afford 4,6-dimethyl-1H-pyrimidin-2-one hydrochloride (3.5 g, 55%) as a solid.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YM Shao, X Ma, P Paira, A Tan, DR Herr, KL Lim… - PloS one, 2018 - journals.plos.org
Parkinson’s disease (PD) is a neurodegenerative disorder characterized by progressive loss of dopaminergic neurons in the substantia nigra of the human brain, leading to depletion of …
Number of citations: 35 journals.plos.org

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